Lanproston

説明

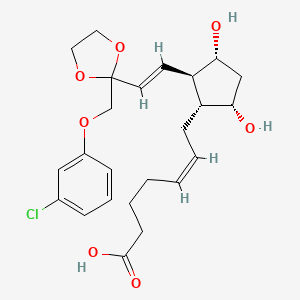

Lanproston (CAS 105674-77-9) is a prostaglandin analog with the molecular formula C₂₄H₃₁ClO₇ . Prostaglandins are lipid-derived autacoids that regulate diverse physiological processes, including inflammation, vascular tone, and smooth muscle contraction.

Key structural features of this compound include a chlorine atom and a 24-carbon backbone with multiple oxygen-containing functional groups (e.g., hydroxyl or carbonyl groups), which likely influence its receptor binding affinity and metabolic stability .

特性

CAS番号 |

105674-77-9 |

|---|---|

分子式 |

C24H31ClO7 |

分子量 |

466.9 g/mol |

IUPAC名 |

(Z)-7-[(1R,2R,3R,5S)-2-[(E)-2-[2-[(3-chlorophenoxy)methyl]-1,3-dioxolan-2-yl]ethenyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid |

InChI |

InChI=1S/C24H31ClO7/c25-17-6-5-7-18(14-17)30-16-24(31-12-13-32-24)11-10-20-19(21(26)15-22(20)27)8-3-1-2-4-9-23(28)29/h1,3,5-7,10-11,14,19-22,26-27H,2,4,8-9,12-13,15-16H2,(H,28,29)/b3-1-,11-10+/t19-,20-,21+,22-/m1/s1 |

InChIキー |

RWTBSBMVEFAIJX-BOCWSOLPSA-N |

SMILES |

C1COC(O1)(COC2=CC(=CC=C2)Cl)C=CC3C(CC(C3CC=CCCCC(=O)O)O)O |

異性体SMILES |

C1COC(O1)(COC2=CC(=CC=C2)Cl)/C=C/[C@H]3[C@@H](C[C@@H]([C@@H]3C/C=C\CCCC(=O)O)O)O |

正規SMILES |

C1COC(O1)(COC2=CC(=CC=C2)Cl)C=CC3C(CC(C3CC=CCCCC(=O)O)O)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Lanproston; |

製品の起源 |

United States |

準備方法

合成経路と反応条件: ランプロストンの合成には、ジクロロメタン、クロロホルム、エタノール、またはクロロホルム-メタノール混合物などの有機溶媒を使用するなど、複数の工程が含まれます 。 主なリン脂質成分はこれらの溶媒に溶解され、均質な混合物を確保します。 次に、溶媒を除去して脂質フィルムを得ます .

工業生産方法: ランプロストンの工業生産は、通常、上記と同様の方法を用いた大規模合成を行います。 このプロセスは、高収率と高純度のために最適化されており、化合物が研究および産業用途に必要な基準を満たしていることを保証します .

化学反応の分析

科学的研究の応用

Lanproston has a wide range of scientific research applications, including its use in drug delivery systems, cancer research, and tissue engineering . In drug delivery, this compound is used to improve the performance of encapsulated drugs, reducing side effects and toxicity . In cancer research, it is employed to study the effects of various treatments on cancer cells . Additionally, this compound is used in tissue engineering to develop new materials for repairing damaged tissues .

作用機序

類似化合物の比較

類似化合物: ランプロストンは、ラタノプロストやルビプロストンなどの他のプロスタグランジンアナログと似ています。 これらの化合物は、類似の構造的特徴と作用機序を共有しています。

独自性: ランプロストンを他の類似化合物と区別するのは、その特定の分子構造であり、これにより、その分子標的との独自の相互作用が可能になります。 この独自性により、ランプロストンはさまざまな研究用途に貴重な化合物となり、他のプロスタグランジンアナログでは達成できない可能性のある洞察を提供します.

類似化合物との比較

Comparison with Structurally and Functionally Similar Compounds

Structural and Functional Similarities

Lanproston is compared below with Lantanoprost (CAS 1402923-77-6), another prostaglandin analog, and Lanperisone (CAS 116287-14-0), a muscle relaxant included for contrast in functional application.

Key Observations:

Structural Differences: this compound vs. Lantanoprost:

- This compound contains a chlorine atom, whereas Lantanoprost incorporates boron, which may enhance its stability or receptor specificity .

- Lantanoprost has a longer carbon chain (30 vs. this compound vs. Lanperisone:

- Lanperisone’s fluorine atoms and compact structure suggest a mechanism targeting neuromuscular junctions, unlike prostaglandin-mediated pathways .

Functional Differences: Lantanoprost is clinically established for glaucoma treatment, while this compound’s application remains unspecified in the evidence but may align with obstetric or anti-inflammatory uses due to its prostaglandin classification . Lanperisone’s muscle relaxant properties highlight divergent therapeutic pathways compared to prostaglandin analogs .

Pharmacokinetic and Pharmacodynamic Insights

While direct comparative data are absent in the provided evidence, inferences can be drawn:

- This compound : The chlorine atom may enhance binding to prostaglandin receptors (e.g., FP receptors) but could increase renal clearance due to polarity.

- Lantanoprost: Boron’s electron-deficient nature might facilitate stronger interactions with hydrophobic receptor pockets, enhancing intraocular pressure-lowering efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。